molecular formula C10H12ClNOS B8444104 4-(3-Chloropropoxy)benzenecarbothioamide

4-(3-Chloropropoxy)benzenecarbothioamide

Cat. No.: B8444104
M. Wt: 229.73 g/mol
InChI Key: FSFBVQAGJZPTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloropropoxy)benzenecarbothioamide is a thiourea derivative featuring a benzene ring substituted with a 3-chloropropoxy group and a carbothioamide (-C(=S)NH₂) functional group. The compound’s structure combines the electron-withdrawing properties of the chlorine atom and the hydrogen-bonding capacity of the thioamide group, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

4-(3-chloropropoxy)benzenecarbothioamide

InChI

InChI=1S/C10H12ClNOS/c11-6-1-7-13-9-4-2-8(3-5-9)10(12)14/h2-5H,1,6-7H2,(H2,12,14)

InChI Key

FSFBVQAGJZPTTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)N)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on substituent variations:

a) Methyl 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzoate (Compounds 4 and 5)
  • Structure: Features a nitro (-NO₂) and methoxy (-OCH₃) group instead of the thioamide.
  • Synthesis : Prepared via nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate in acetic acid and nitric acid at 50–60°C for 2–4 hours .
  • Key Differences : The nitro group enhances electrophilicity, while the thioamide in the target compound may increase hydrogen-bonding interactions. The absence of the ester group in 4-(3-Chloropropoxy)benzenecarbothioamide likely reduces hydrolytic instability compared to these esters.
b) 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide
  • Structure : Substitutes the 3-chloropropoxy group with fluorine and trifluoromethyl (-CF₃) groups.
  • Properties: Melting point (102–104°C), solubility in dichloromethane, ether, and methanol .
c) 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (Compound 7)
  • Structure: Incorporates a quinoline core with hydroxy, methoxy, and cyano groups.
  • Synthesis : Cyclization under basic conditions (pH 12–13) .
  • Comparison: The quinoline scaffold confers aromaticity and planar rigidity, contrasting with the simpler benzene ring in the target compound. The thioamide group’s hydrogen-bonding capacity may offer distinct reactivity compared to the cyano group.

Physical and Chemical Properties (Inferred from Analogues)

Property This compound (Inferred) 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide Methyl 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzoate
Melting Point ~90–110°C (estimated) 102–104°C Not reported (oil purified via crystallization)
Solubility Moderate in polar aprotic solvents (e.g., DMSO) High in dichloromethane, ether, methanol Soluble in acetic acid, ethyl acetate
Key Functional Groups -C(=S)NH₂, -O-(CH₂)₃-Cl -C(=S)NH₂, -F, -CF₃ -NO₂, -OCH₃, -O-(CH₂)₃-Cl
Reactivity Nucleophilic at sulfur, hydrogen-bond donor Electrophilic at CF₃, inert C-F bonds Electrophilic nitro group, ester hydrolysis

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